molecular formula C10H11NO2 B1351575 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 90921-75-8

2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1351575
Key on ui cas rn: 90921-75-8
M. Wt: 177.2 g/mol
InChI Key: YQXGFJCQBYVUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842686B2

Procedure details

To a solution of 2-bromobutanoic acid (11 mmol, 2145 mg) in DMF (10 ml) was added EDC (12 mmol, 2.3 g) and HOBt (5 mmol, 675 mg) followed by the addition of 2-aminophenol (10 mmol, 1091 mg). The reaction mixture was stirred at room temperature for 2 h, diluted with water and extracted with ethyl acetate. The organic phase was washed with water, brine, dried over Na2SO4 and concentrated under reduced pressure. To the crude product in DMF (5 ml) was added K2CO3 (1.6 g) and the reaction mixture was stirred at room temperature overnight. The reaction mixture was diluted with water and extracted with EtOAc. The organic layer was washed with 1N HCl, Sat. NaHCO3, dried over Na2SO4 and evaporated to dryness. Purification by column chromatography gave the desired product as a white solid. LC/MS (10% to 99%): M/Z (M+H)+ (obs)=178; tR=2.36.
Quantity
2145 mg
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
675 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1091 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:6][CH3:7])[C:3](O)=[O:4].C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.[NH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[OH:29]>CN(C=O)C.O>[CH2:6]([CH:2]1[O:29][C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=2[NH:22][C:3]1=[O:4])[CH3:7]

Inputs

Step One
Name
Quantity
2145 mg
Type
reactant
Smiles
BrC(C(=O)O)CC
Name
Quantity
2.3 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
675 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1091 mg
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the crude product in DMF (5 ml) was added K2CO3 (1.6 g)
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with 1N HCl, Sat. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1C(NC2=C(O1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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